Jolethin

Central Serous Retinopathy Subretinal Fluid Randomized Controlled Trial

Jolethin (CAS 34957-08-9), also known as lecithin-bound iodine (LBI), iodolecithin, or iodized lecithin, is an organoiodine compound (molecular formula C44H78I10NO8P, MW 2049.1 g/mol) in which iodine is covalently complexed with unsaturated fatty acid chains of phosphatidylcholine. Marketed predominantly in Japan since 1969–1970, Jolethin is classified under KEGG Drug entry D04944 as a therapeutic supplement for iodine deficiency and an agent affecting metabolism , with specific regulatory indications spanning ophthalmology (central serous chorioretinopathy, retinal hemorrhage, vitreous opacity/hemorrhage, retinal vein occlusion), pediatric allergy (bronchial asthma, asthmatoid bronchitis), and thyroid disease (iodine-deficient goiter, hypothyroidism).

Molecular Formula C44H78I10NO8P
Molecular Weight 2049.1 g/mol
CAS No. 34957-08-9
Cat. No. B1672031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJolethin
CAS34957-08-9
SynonymsIodolecithin;  LBI;  Lecithin-bound iodine;  Jolethin; 
Molecular FormulaC44H78I10NO8P
Molecular Weight2049.1 g/mol
Structural Identifiers
SMILESCCCCCC(C(CC(C(CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC(C(CC(C(CC(C(C)I)I)I)I)I)I)I)I)I)I
InChIInChI=1S/C44H78I10NO8P/c1-6-7-15-20-34(46)38(50)28-39(51)35(47)22-17-12-10-14-18-23-43(56)60-30-33(31-62-64(58,59)61-26-25-55(3,4)5)63-44(57)24-19-13-9-8-11-16-21-36(48)40(52)29-42(54)41(53)27-37(49)32(2)45/h32-42H,6-31H2,1-5H3
InChIKeyDXTNHIMTUBDPTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Jolethin (CAS 34957-08-9) Procurement Guide: Lecithin-Bound Iodine Differentiation


Jolethin (CAS 34957-08-9), also known as lecithin-bound iodine (LBI), iodolecithin, or iodized lecithin, is an organoiodine compound (molecular formula C44H78I10NO8P, MW 2049.1 g/mol) in which iodine is covalently complexed with unsaturated fatty acid chains of phosphatidylcholine [1]. Marketed predominantly in Japan since 1969–1970, Jolethin is classified under KEGG Drug entry D04944 as a therapeutic supplement for iodine deficiency and an agent affecting metabolism [2], with specific regulatory indications spanning ophthalmology (central serous chorioretinopathy, retinal hemorrhage, vitreous opacity/hemorrhage, retinal vein occlusion), pediatric allergy (bronchial asthma, asthmatoid bronchitis), and thyroid disease (iodine-deficient goiter, hypothyroidism) [3].

Why Jolethin Cannot Be Substituted with Inorganic Iodide Salts or Other Iodine Donors


Jolethin is not a simple inorganic iodide salt; it is an iodinated phospholipid wherein iodine is covalently bound to unsaturated fatty acid residues of soybean-derived lecithin, yielding a stable lipophilic complex containing 6.5–7.0% iodine by weight [1]. This structural configuration confers a distinct pharmacokinetic profile: after oral administration (600 µg iodine dose), peak blood iodine concentration is attained within 1 hour and maintained at sustained high levels, with the majority of iodine excreted renally within 24 hours and less than 10% eliminated via feces [2]. In contrast, simple inorganic iodides such as potassium iodide (KI) or sodium iodide (NaI) achieve rapid but transient plasma peaks with different tissue distribution kinetics. The phospholipid backbone of LBI additionally enables direct cellular membrane interaction, a property absent in inorganic salts, which underlies LBI-specific protective effects on retinal pigment epithelial tight junctions under hypoxic stress that are not observed with equimolar inorganic iodine [3]. Substituting Jolethin with potassium iodide or sodium iodide would therefore disregard the differential pharmacokinetics, tissue-targeting properties, and non-iodine-dependent effects conferred by the lecithin moiety.

Jolethin Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Jolethin vs. Spironolactone in Central Serous Retinopathy: Higher Complete Resolution Rate

In a randomized controlled trial of 200 Chinese diabetes patients with central serous retinopathy (CSR), patients treated with oral Jolethin (lecithin-bound iodine, 390 µg/kg/day) for 6 months demonstrated a higher proportion of eyes achieving complete resolution of subretinal fluid compared to patients treated with oral spironolactone (50 mg/day) [1]. This is a Direct head-to-head comparison within the same study population.

Central Serous Retinopathy Subretinal Fluid Randomized Controlled Trial

Jolethin vs. B-Vitamin Control: Superior Visual Acuity Gain and Effective Rate in Central Serous Chorioretinopathy

In a comparative study of 61 CSC patients, the Jolethin-treated group (n=31, oral Jolethin 1.5 mg tid for 40–100 days plus B-vitamins) achieved a mean visual acuity improvement of 0.28, versus 0.06 in the control group (n=30, B-vitamins alone), with statistically significant differences in both cure rate and total effective rate (P<0.05) [1]. This is a Direct head-to-head comparison within the same study.

Central Serous Chorioretinopathy Visual Acuity Comparative Clinical Study

Jolethin Accelerates Vitreous Hemorrhage Clearance: Recovery Time Halved Compared to Conventional Therapy Alone

In a randomized study of 32 eyes with vitreous hemorrhage, the Jolethin adjunctive therapy group (conventional treatment + Jolethin 1.5 mg tid, iodine 100 µg/dose) reached the same degree of vitreous hemorrhage resolution at week 4 that the control group (conventional treatment alone) did not achieve until week 8 [1]. At 12 weeks, the Jolethin group showed significantly better final visual acuity distribution: no patients remained at light perception–0.1, while 2 patients (12.5%) in the control group did; 81% (13/16) in the Jolethin group exceeded 0.3 visual acuity versus 44% (7/16) in the control group (P<0.05) [1]. This is a Direct head-to-head comparison.

Vitreous Hemorrhage Recovery Time Adjunctive Therapy

Jolethin Improves Retinal Hemodynamics in Type 2 Diabetes: Quantitative Doppler Evidence

In a prospective study using color Doppler imaging, 18 type 2 diabetic patients without retinopathy showed significantly impaired central retinal artery blood flow parameters at baseline compared to 16 normal volunteers (PSV: 10.03±4.86 vs 12.30±3.27 cm/s, P<0.01; EDV: 2.78±1.87 vs 3.76±1.51 cm/s, P<0.01; B-FLOW: 3.21±1.57 vs 4.52±1.76, P<0.01) [1]. After 3 months of Jolethin treatment, all three parameters improved significantly from baseline: PSV increased to 11.68±3.01 cm/s (P<0.05), EDV to 3.58±1.72 cm/s (P<0.05), and B-FLOW to 4.00±1.82 (P<0.05) [1]. This is a Direct head-to-head comparison (pre- vs post-treatment within same patients, with healthy volunteer baseline).

Retinal Blood Flow Type 2 Diabetes Color Doppler Imaging

LBI Protects Retinal Pigment Epithelial Tight Junctions Under Hypoxia: Quantitative ZO-1 and Cytokine Data

In cultured human ARPE-19 cells, hypoxia induced by CoCl2 caused a significant reduction in ZO-1 tight junction protein intensity (5787.7 ± 4126.4 vs 29244.6 ± 2981.2 in control). LBI pretreatment prevented this disruption, with ZO-1 intensity remaining at 27189.0 ± 11231.1, comparable to normoxic controls [1]. LBI pretreatment also suppressed hypoxia-induced chemokine release: MCP-1 reduced from 340.8 ± 43.3 (CoCl2 alone) to 182.6 ± 23.8 pg/mL; CCL-11 reduced from 15.2 ± 12.9 (CoCl2 alone) to 5.46 ± 1.9 pg/mL [1]. This is a Direct head-to-head comparison (LBI+CoCl2 vs CoCl2 alone vs control).

Retinal Pigment Epithelium Tight Junctions Hypoxia Protection

Jolethin Suppresses Renal VEGF Overproduction in Diabetic Nephropathy: Differential Effect vs Inactive CGRP Pathway

In STZ-induced diabetic Wistar rats, Jolethin treatment (0.9 mg/kg/day for 8 weeks) significantly suppressed glomerular VEGF overexpression compared to untreated diabetic nephropathy (DN) controls (P<0.01), while having no significant effect on plasma CGRP levels [1]. This indicates pathway-selective pharmacological action. The DN+Jolethin group also exhibited significantly higher creatinine clearance (Ccr) compared to the DN group (P<0.05) [1]. This is a Direct head-to-head comparison (DN+Jolethin vs DN model vs normal control).

Diabetic Nephropathy VEGF Suppression Renal Protection

Evidence-Supported Application Scenarios for Jolethin (CAS 34957-08-9) Procurement


Central Serous Chorioretinopathy (CSC/CSR) Treatment Protocols

Based on head-to-head clinical data showing an 87% complete resolution rate for subretinal fluid (vs 81% for spironolactone) and a mean visual acuity improvement of 0.28 (vs 0.06 with B-vitamins alone), Jolethin should be prioritized in drug formularies for CSC management where pharmacological intervention is indicated, particularly in patient populations for whom laser photocoagulation is contraindicated or declined [1][2]. Dual applicability in both diabetic and non-diabetic CSC populations adds procurement breadth.

Vitreous Hemorrhage Adjunctive Therapy

With clinical evidence demonstrating a 50% reduction in recovery time (vitreous hemorrhage grade resolution at 4 weeks vs 8 weeks for conventional therapy alone) and an 81% rate of final visual acuity exceeding 0.3 (vs 44% in controls), Jolethin should be procured as standard adjunctive therapy in vitreous hemorrhage treatment algorithms alongside conventional hemostatic and vasodilatory regimens [3].

Preclinical Diabetic Retinal Microangiopathy Intervention Research

The quantitative Doppler evidence showing significant improvement in central retinal artery blood flow parameters (PSV +16.5%, EDV +28.8%, B-FLOW +24.6% after 3 months of treatment) supports Jolethin procurement for research and clinical protocols aimed at early hemodynamic intervention in type 2 diabetic patients before the onset of clinical diabetic retinopathy [4]. Combined with the in vivo renal VEGF suppression data (P<0.01 vs untreated DN model), this positions Jolethin as a multi-target microvascular protective agent for diabetic complications research [5].

Retinal Pigment Epithelial Barrier Dysfunction Model Research (In Vitro/In Vivo)

The demonstrated ability of LBI to preserve ZO-1 tight junction integrity under hypoxic stress (4.7-fold preservation vs CoCl2 alone) and suppress pro-inflammatory chemokine release (MCP-1 reduced by 46%; CCL-11 by 64%) supports procurement for RPE barrier research, including models of central serous chorioretinopathy, age-related macular degeneration, and diabetic macular edema where RPE barrier disruption is a core pathological feature [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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